Milategrast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milategrast is a small molecule drug that functions as an integrin antagonist. It was initially developed by Eisai Co., Ltd. and is currently under investigation for its potential therapeutic applications in treating inflammatory bowel diseases, such as ulcerative colitis and Crohn’s disease . The compound is known for its ability to inhibit the adhesion and infiltration of leukocytes into inflamed tissues, thereby exhibiting significant anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Milategrast can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the piperazine ring and the attachment of the cyclopropylmethyl and tetramethylcyclohexyl groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high purity and yield, and implementing stringent quality control measures. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Milategrast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the piperazine ring or the phenyl ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further investigated for their biological activities .
Scientific Research Applications
Chemistry: Used as a model compound to study integrin antagonism and leukocyte adhesion inhibition.
Biology: Investigated for its effects on cell adhesion and migration, particularly in leukocytes.
Medicine: Explored as a therapeutic agent for treating inflammatory bowel diseases, rheumatoid arthritis, psoriasis, and other autoimmune diseases
Mechanism of Action
Milategrast exerts its effects by inhibiting the interaction between calreticulin and integrin α4, which are involved in the adhesion and infiltration of leukocytes into inflamed tissues. By blocking this interaction, this compound reduces the migration of leukocytes to the site of inflammation, thereby exhibiting anti-inflammatory effects . This mechanism is particularly beneficial in treating conditions characterized by excessive leukocyte infiltration, such as inflammatory bowel diseases .
Comparison with Similar Compounds
Vedolizumab: A monoclonal antibody that targets integrin α4β7 and is used for treating inflammatory bowel diseases.
Uniqueness of Milategrast: this compound is unique in its specific inhibition of the calreticulin-integrin α4 interaction, which is not targeted by other integrin antagonists. This unique mechanism of action provides a distinct therapeutic advantage in reducing leukocyte infiltration and inflammation .
Properties
CAS No. |
859217-52-0 |
---|---|
Molecular Formula |
C24H38N2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine |
InChI |
InChI=1S/C24H38N2/c1-23(2)15-20(16-24(3,4)18-23)21-7-5-6-8-22(21)26-13-11-25(12-14-26)17-19-9-10-19/h5-8,19-20H,9-18H2,1-4H3 |
InChI Key |
PGWIKFFLIJECAM-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Milategrast |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.